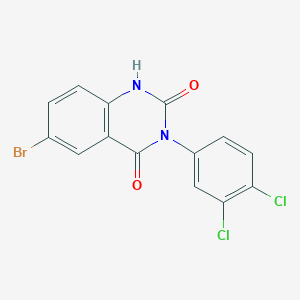![molecular formula C13H9ClN4O2S B11639114 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11639114.png)
3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a furan ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the desired hydrazone. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)propane-1-thiol
- (E)-1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a chlorothiophene ring, a furan ring, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H9ClN4O2S |
|---|---|
Poids moléculaire |
320.75 g/mol |
Nom IUPAC |
5-(5-chlorothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
Clé InChI |
SBWQMAIWRGSYOS-VIZOYTHASA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Solubilité |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639033.png)
![6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639052.png)
![Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11639054.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639055.png)
![1-(4-Bromo-benzenesulfonyl)-4-[3-(3,5-dimethyl-pyrazol-1-yl)-4-nitro-phenyl]-piperazine](/img/structure/B11639062.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639068.png)
![3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11639076.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639078.png)
![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639082.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639085.png)
![2-(4-Chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639095.png)
![(6Z)-2-butyl-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639096.png)
![1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea](/img/structure/B11639103.png)
